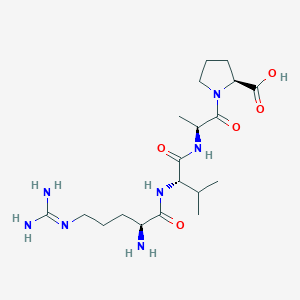
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline is a complex peptide compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acids linked together, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: This involves replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The peptide bonds can be cleaved using acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and the nature of the peptide.
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialized biomaterials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline can be compared to other peptides with similar structures, such as:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar backbone but includes different amino acids, leading to distinct properties and applications.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: This peptide has a different sequence but shares some functional groups, making it useful for comparative studies.
The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline lies in its specific amino acid sequence, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
798540-20-2 |
|---|---|
Fórmula molecular |
C19H35N7O5 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H35N7O5/c1-10(2)14(25-15(27)12(20)6-4-8-23-19(21)22)16(28)24-11(3)17(29)26-9-5-7-13(26)18(30)31/h10-14H,4-9,20H2,1-3H3,(H,24,28)(H,25,27)(H,30,31)(H4,21,22,23)/t11-,12-,13-,14-/m0/s1 |
Clave InChI |
AFMOEKDHCWUIKP-XUXIUFHCSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


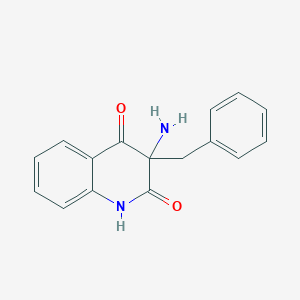
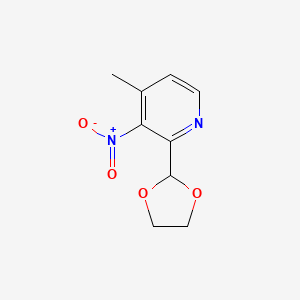
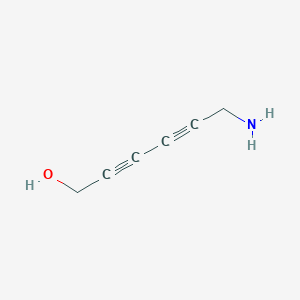
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
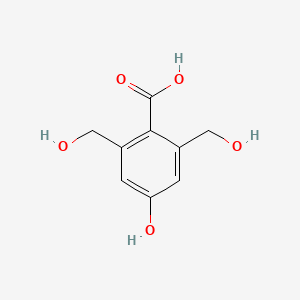

![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
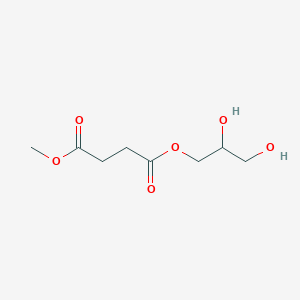
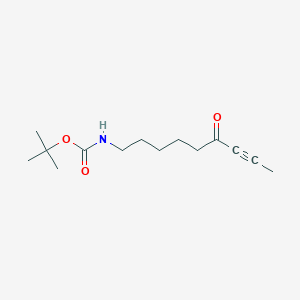
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
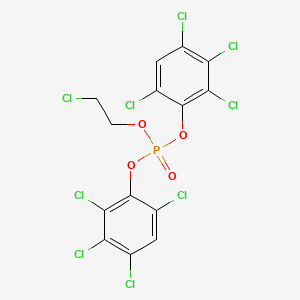
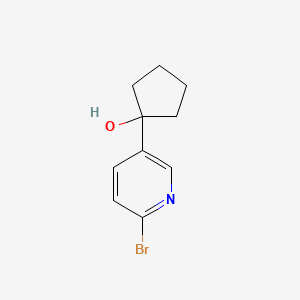
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
